![molecular formula C23H35N3O3 B5647724 (4aR*,8aR*)-7-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5647724.png)
(4aR*,8aR*)-7-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions aimed at achieving specific molecular architectures that can interact with biological targets. For example, cyclic analogues of similar compounds have been synthesized to evaluate their antagonistic activities, demonstrating the intricate steps involved in creating such molecules (Natsugari et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds within this category often involves axially chiral features and complex ring systems that are crucial for their biological activity. X-ray analysis and other structural characterization methods play a vital role in confirming the stereochemistry and overall molecular geometry, which are essential for understanding their interaction with biological targets (Natsugari et al., 1999).
Chemical Reactions and Properties
Chemical reactions involved in the synthesis and modification of these compounds can include cyclization, amidation, and esterification, among others. The chemical properties, such as reactivity and stability, are influenced by the compound's structure, which dictates its suitability for further chemical transformations and its potential biological activity (Ikemoto et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's application in pharmaceutical formulations. These properties can be tailored through structural modifications to enhance the compound's bioavailability and pharmacokinetics (Schwehm et al., 2014).
Chemical Properties Analysis
The chemical properties, such as pKa, lipophilicity, and the presence of functional groups, dictate the compound's interaction with biological systems and its overall pharmacodynamic profile. Understanding these properties is essential for optimizing the compound's therapeutic efficacy and minimizing potential toxicity (Nagarajaiah & Begum, 2015).
properties
IUPAC Name |
(4aR,8aR)-7-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4a-hydroxy-N,N-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O3/c1-4-29-21-13-18-7-5-6-17(18)12-19(21)14-25-10-8-23(28)9-11-26(16-20(23)15-25)22(27)24(2)3/h12-13,20,28H,4-11,14-16H2,1-3H3/t20-,23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRCOWNYBOFDIU-NFBKMPQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2CCCC2=C1)CN3CCC4(CCN(CC4C3)C(=O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2CCCC2=C1)CN3CC[C@]4(CCN(C[C@H]4C3)C(=O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,8aR)-7-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4a-hydroxy-N,N-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide |
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